molecular formula C10H12N2O3S B1421455 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide CAS No. 1340487-11-7

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Cat. No.: B1421455
CAS No.: 1340487-11-7
M. Wt: 240.28 g/mol
InChI Key: PHTUQQIOXGXIQN-UHFFFAOYSA-N
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Description

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a chemical compound with the molecular formula C10H12N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the benzazepine ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the sulfonamide group to sulfonic acid derivatives.

  • Reduction: Reduction of the oxo group to form the corresponding alcohol.

  • Substitution Reactions: Replacement of hydrogen atoms in the benzazepine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Alcohols: Formed through reduction reactions.

  • Substituted Benzazepines: Resulting from substitution reactions.

Scientific Research Applications

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several scientific research applications:

  • Medicine: It has potential use as a therapeutic agent due to its biological activity. It may be investigated for its effects on various biological targets.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzazepine Derivatives: Other compounds within the benzazepine family.

  • Sulfonamide Derivatives: Other sulfonamide-containing compounds.

Uniqueness: 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is unique due to its specific structural features, such as the presence of both the oxo and sulfonamide groups

Properties

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUQQIOXGXIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340487-11-7
Record name 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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